5,5-Dimethylpiperazin-2-one
Overview
Description
5,5-Dimethylpiperazin-2-one: is a heterocyclic organic compound with the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . It is a derivative of piperazine, featuring a piperazinone ring substituted with two methyl groups at the 5-position. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Dimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate diamines or amino alcohols under specific conditions. For instance, the reaction of diethanolamine with m-chloroaniline can yield the desired piperazinone structure .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
5,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the piperazinone ring to a more saturated form.
Substitution: The methyl groups and the nitrogen atoms in the piperazinone ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or can be employed for reduction.
Substitution: or are typical reagents for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides , while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
5,5-Dimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as and properties.
Medicine: Research is ongoing to explore its potential as a for various therapeutic applications.
Industry: It is utilized in the production of polymers and resins due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Piperazine: The parent compound, lacking the methyl substitutions.
1,4-Dimethylpiperazine: A derivative with methyl groups at the 1 and 4 positions.
2,5-Dimethylpiperazine: Another derivative with methyl groups at the 2 and 5 positions.
Uniqueness:
5,5-Dimethylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the synthesis of specialized pharmaceuticals and materials .
Biological Activity
Overview
5,5-Dimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 128.17 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as either an inhibitor or an activator depending on the target. The compound's structural characteristics allow it to bind to active sites or allosteric sites, resulting in conformational changes that modulate biological activity.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. For instance, phenylpiperazine derivatives containing this compound have been shown to inhibit the Msr(A) efflux pump in Staphylococcus epidermidis, which can enhance the effectiveness of antibiotics like erythromycin against resistant strains . The ability to act as efflux pump inhibitors (EPIs) is crucial in overcoming antibiotic resistance, making these derivatives valuable in clinical settings.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound derivatives has been explored extensively. Variations in substituents on the piperazine ring significantly influence their biological activity. For example, modifications that enhance lipophilicity have been linked to improved receptor binding affinity and selectivity for targets such as voltage-gated calcium channels (Cavα2δ-1) .
Case Studies
-
EPI Activity Against S. epidermidis :
- A series of phenylpiperazine 5,5-dimethylhydantoin derivatives were synthesized and tested for their ability to inhibit the Msr(A) efflux pump.
- Results indicated that certain compounds exhibited moderate antibacterial activity while also enhancing the efficacy of erythromycin against resistant strains.
- Table 1 summarizes the minimum inhibitory concentrations (MICs) of selected derivatives.
Compound MIC (µg/mL) Activity Level 1 >256 Weak 2 128 Moderate 3 <64 Strong -
Calcium Channel Modulation :
- In a study focusing on calcium channel modulation, specific this compound derivatives showed significant activity at nanomolar concentrations.
- These findings suggest potential applications in treating conditions related to calcium channel dysregulation.
Properties
IUPAC Name |
5,5-dimethylpiperazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4-7-5(9)3-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYURQBVLPPOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CN1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78551-33-4 | |
Record name | 5,5-dimethylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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